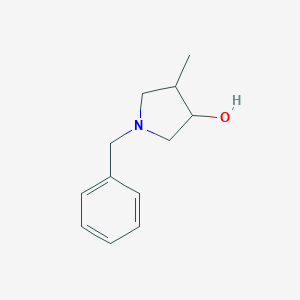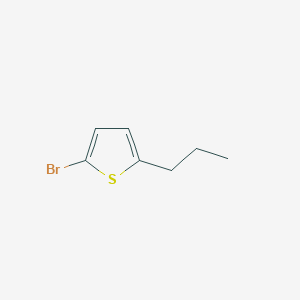
1-苄基-4-甲基吡咯烷-3-醇
描述
1-Benzyl-4-methylpyrrolidin-3-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a potent calcium antagonist .
Synthesis Analysis
The synthesis of 1-Benzyl-4-methylpyrrolidin-3-ol involves a solution of 1-benzyl-3-pyrroline, sulfuric acid, and THF in a quartz round flask reactor.Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-methylpyrrolidin-3-ol is C12H17NO . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The pyrrolidine ring in 1-Benzyl-4-methylpyrrolidin-3-ol is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-4-methylpyrrolidin-3-ol include a density of 1.0±0.1 g/cm3, a boiling point of 192.2±0.0 °C at 760 mmHg, and a flash point of 70.6±0.0 °C .科学研究应用
Antimicrobial Activity
Pyrrolidinone derivatives, including compounds like 1-Benzyl-4-methylpyrrolidin-3-ol, have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial strains, including bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential enzymes within the pathogens .
Anticancer Activity
Research has indicated that pyrrolidinone derivatives can exhibit anticancer activity. They may work by interfering with the cell cycle of cancer cells, inducing apoptosis, or inhibiting angiogenesis. The versatility of the pyrrolidinone scaffold allows for the development of novel compounds that can be tailored to target specific types of cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidinone derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, possibly by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory process .
Antidepressant Activity
Pyrrolidinone derivatives have been explored for their antidepressant effects. They may act on the central nervous system by modulating neurotransmitter levels or receptor activity, which can help alleviate symptoms of depression. The structural flexibility of these compounds allows for the optimization of their pharmacokinetic and pharmacodynamic properties .
Anti-HCV Activity
Compounds with a pyrrolidinone structure have shown promise in the treatment of Hepatitis C Virus (HCV) infections. They can inhibit the replication of the virus by targeting viral enzymes or by interfering with the viral life cycle. This application is particularly significant given the need for effective antiviral therapies .
Industrial Applications
Beyond their biological activities, pyrrolidinone derivatives like 1-Benzyl-4-methylpyrrolidin-3-ol are also valuable in industrial applications. They can serve as intermediates in the synthesis of various alkaloids and unusual amino acids. Their chemical properties make them suitable for use in the production of pharmaceuticals, agrochemicals, and synthetic materials .
安全和危害
作用机制
Target of Action
The primary target of 1-Benzyl-4-methylpyrrolidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-Benzyl-4-methylpyrrolidin-3-ol interacts with the CCR5 receptor, acting as an antagonist This means it binds to the receptor and blocks its function
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection.
Result of Action
By acting as a CCR5 antagonist, 1-Benzyl-4-methylpyrrolidin-3-ol can potentially inhibit the entry of HIV-1 into cells . This could result in a decrease in the progression of HIV-1 infection.
属性
IUPAC Name |
1-benzyl-4-methylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFIGIMQABQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579830 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143728-93-2 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














